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Compound of Interest

Compound Name: 4-Oxofenretinide-d4

Cat. No.: B15611487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling

of 4-Oxofenretinide-d4, a deuterated analog of a key metabolite of the synthetic retinoid

Fenretinide. This document details the chemical synthesis, methodologies for isotopic labeling,

and the biological context of 4-Oxofenretinide, including its mechanism of action and relevant

signaling pathways. Quantitative data is presented in structured tables for clarity, and

experimental workflows are visualized using diagrams.

Introduction
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid that has

demonstrated significant promise as a chemopreventive and therapeutic agent in various

cancers. Its biological activity is, in part, attributed to its metabolites, among which 4-

Oxofenretinide (4-oxo-N-(4-hydroxyphenyl)retinamide) has been identified as a potent inducer

of cell cycle arrest and apoptosis in cancer cells. The introduction of deuterium at specific

molecular positions can alter the metabolic profile of a compound, often leading to improved

pharmacokinetic properties. This guide focuses on 4-Oxofenretinide-d4, a deuterated variant

of this active metabolite.

Quantitative Data
The following tables summarize key quantitative data related to the biological activity and

analysis of 4-Oxofenretinide and its parent compound, Fenretinide.
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Table 1: In Vitro Cytotoxicity of 4-Oxofenretinide in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)

A2780 Ovarian Carcinoma ~1-5

MCF-7 Breast Adenocarcinoma Not explicitly found

HTB-26
Breast Cancer (highly

aggressive)
Not explicitly found

PC-3 Pancreatic Cancer Not explicitly found

HepG2 Hepatocellular Carcinoma Not explicitly found

IC50 values for Fenretinide are reported to be in the 1-5 µM range for various cancer cell

lines[1]. Specific IC50 values for 4-Oxofenretinide were not found in the provided search

results, but it is stated to be more potent than Fenretinide in some cell lines.

Table 2: Pharmacokinetic Parameters of Fenretinide and its Metabolites

Compound Matrix

Lower Limit
of
Quantificati
on (LLOQ)

Linear
Range

Inter-day
Precision
(%RSD)

Inter-day
Accuracy
(%)

4-

Oxofenretinid

e

Human

Plasma

0.2 ng/mL[2]

[3]

0.2–50

ng/mL[2][3]
< 7.64%[2][3]

94.92–

105.43%[2][3]

Fenretinide
Human

Plasma

0.2 ng/mL[2]

[3]

0.2–50

ng/mL[2][3]
< 7.64%[2][3]

94.92–

105.43%[2][3]

4-MPR
Human

Plasma

0.2 ng/mL[2]

[3]

0.2–50

ng/mL[2][3]
< 7.64%[2][3]

94.92–

105.43%[2][3]

Fenretinide
Mouse

Plasma
1 ng/mL[1]

1–500

ng/mL[1]
6.9–7.5%[1]

99.3–101.0%

[1]

Fenretinide Mouse Tumor 1 ng/mL[1]
50–2000

ng/mL[1]

0.96–1.91%

[1]

102.3–

105.8%[1]
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Experimental Protocols
Proposed Synthesis of 4-Oxofenretinide
While a direct, detailed protocol for the synthesis of 4-Oxofenretinide was not found in the

search results, a plausible synthetic route can be derived from the synthesis of its derivatives[4]

and the general synthesis of retinoids. The synthesis would likely start from β-ionone and

involve a series of olefination and oxidation reactions to construct the polyene chain and the

terminal amide. A key step would be the introduction of the oxo group at the 4-position of the

cyclohexene ring.

A plausible multi-step synthesis could involve:

Chain elongation of β-ionone: Utilizing Horner-Wadsworth-Emmons or Wittig reactions to

build the polyene side chain.

Introduction of the carboxylic acid functionality: Oxidation of the terminal methyl group of the

polyene chain to a carboxylic acid.

Amide coupling: Coupling of the resulting retinoic acid analog with 4-aminophenol to form the

amide bond.

Oxidation of the cyclohexene ring: A selective oxidation to introduce the ketone at the 4-

position. This is a critical and potentially challenging step requiring a specific oxidizing agent

that does not affect the polyene chain.

Isotopic Labeling of 4-Oxofenretinide to 4-
Oxofenretinide-d4
The "-d4" designation implies the introduction of four deuterium atoms. Based on common sites

of metabolic activity and synthetic accessibility, a likely position for deuteration is the

cyclohexene ring. The following protocol outlines a general strategy for achieving this labeling.

Protocol for Deuterium Labeling:

Synthesis of a suitable precursor: A precursor to 4-Oxofenretinide, such as a protected

version of the final molecule or an intermediate in the synthesis, would be required. A
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plausible precursor would be one containing a cyclohexene ring that can be subjected to

deuteration.

Deuteration of the cyclohexene ring:

Method A: Catalytic Deuteration: The precursor could be subjected to catalytic

hydrogenation using deuterium gas (D₂) and a suitable catalyst (e.g., Palladium on

carbon). This would likely saturate the double bond in the cyclohexene ring, which would

then need to be re-introduced. A more selective method would be preferable.

Method B: Acid-Catalyzed H/D Exchange: Utilizing a strong deuterated acid such as

D₂SO₄ in D₂O can facilitate the exchange of protons for deuterons on the cyclohexene

ring[5]. The specific positions of exchange would depend on the reaction conditions and

the electronic properties of the ring.

Completion of the synthesis: Following the deuteration of the precursor, the remaining

synthetic steps to yield 4-Oxofenretinide-d4 would be carried out.

Purification and Characterization: The final product would be purified using techniques such

as high-performance liquid chromatography (HPLC). The incorporation and position of the

deuterium atoms would be confirmed by mass spectrometry (MS) and nuclear magnetic

resonance (NMR) spectroscopy.

Signaling Pathways and Experimental Workflows
Signaling Pathway of 4-Oxofenretinide in Cancer Cells
4-Oxofenretinide exerts its anticancer effects through a complex interplay of signaling

pathways, leading to cell cycle arrest and apoptosis. It has been shown to act through both

Retinoic Acid Receptor (RAR)-dependent and independent mechanisms.
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Caption: Signaling pathway of 4-Oxofenretinide leading to apoptosis and cell cycle arrest.

Experimental Workflow for Synthesis and Labeling
The following diagram illustrates a generalized workflow for the synthesis and isotopic labeling

of 4-Oxofenretinide-d4.
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Caption: General workflow for the synthesis and isotopic labeling of 4-Oxofenretinide-d4.

Logical Relationship of Fenretinide Metabolism
The metabolic conversion of Fenretinide to 4-Oxofenretinide is a key step in its mechanism of

action. This process is primarily mediated by the cytochrome P450 enzyme CYP26A1.
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Caption: Metabolic conversion of Fenretinide to the active metabolite 4-Oxofenretinide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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